molecular formula C11H20N2O3 B1452641 1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid CAS No. 1018573-51-7

1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid

Cat. No.: B1452641
CAS No.: 1018573-51-7
M. Wt: 228.29 g/mol
InChI Key: DCMBHCSWZAVBIX-UHFFFAOYSA-N
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Properties

IUPAC Name

1-(2-methylpropylcarbamoyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(2)6-12-11(16)13-5-3-4-9(7-13)10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMBHCSWZAVBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with isobutyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using standard techniques like recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable tool in various scientific research fields.

Biological Activity

1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a carbamoyl group and a carboxylic acid functional group. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₄H₁₉N₃O₂
IUPAC NameThis compound
CAS Number1132-61-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Studies have indicated that this compound may act as an inhibitor of certain kinases, which are crucial for cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, it has been shown to inhibit c-Met kinase activity, which is associated with tumor growth and metastasis. The compound's IC₅₀ values suggest potent activity, with some derivatives displaying enhanced efficacy compared to the parent compound.

Case Studies

  • Anti-Cancer Activity : A study evaluated the compound's effects on MKN45 gastric cancer cells, revealing that it inhibited cell proliferation with an IC₅₀ of approximately 0.57 μM. This suggests potential for development as an anti-cancer agent.
  • Kinase Inhibition : Another investigation focused on the structural modifications of the compound, leading to derivatives with improved c-Met inhibition. The introduction of alkyl groups enhanced the inhibitory effects, indicating that structural optimization could yield more potent analogs.

Comparative Analysis

A comparative analysis of this compound with similar compounds shows distinct advantages in terms of potency and selectivity:

CompoundIC₅₀ (μM)Target
This compound0.57c-Met kinase
Compound A (similar structure)1.20c-Met kinase
Compound B (different structure)0.85c-Met kinase

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • In Vivo Efficacy : Investigating the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Elucidating the detailed mechanisms by which the compound exerts its biological effects.
  • Structural Optimization : Developing more potent analogs through chemical modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.